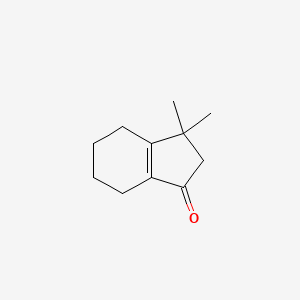
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate is an organic compound characterized by a cyclobutane ring substituted with two phenyl groups and two ester groups. This compound is part of the truxillic acid derivatives family, known for their unique structural features and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate can be synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . The reaction involves the formation of a cyclobutane ring via a [2+2] cycloaddition reaction, a common method for synthesizing cyclobutane derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photochemical reactors to facilitate the [2+2] cycloaddition reaction. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 2,4-diphenylcyclobutane-1,3-dicarboxylic acid.
Reduction: Formation of 2,4-diphenylcyclobutane-1,3-dimethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including analgesic properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate involves its interaction with biological targets through its cyclobutane ring and ester groups. The compound can participate in hydrogen bonding and van der Waals interactions, stabilizing its structure and enhancing its biological activity . The specific molecular targets and pathways depend on the context of its application, such as its role as an analgesic or in polymer synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diphenylcyclobutane-1,3-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of ester groups.
1,4-Diphenylcyclobutane-2,3-dicarboxylic acid: Another isomer with different substitution patterns on the cyclobutane ring.
Uniqueness
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate is unique due to its specific ester functional groups, which impart distinct chemical reactivity and biological activity compared to its carboxylic acid counterparts
Propiedades
Número CAS |
56586-34-6 |
|---|---|
Fórmula molecular |
C20H20O4 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate |
InChI |
InChI=1S/C20H20O4/c1-23-19(21)17-15(13-9-5-3-6-10-13)18(20(22)24-2)16(17)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3 |
Clave InChI |
MJAGZKYWKWEKQU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B11937033.png)
![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine](/img/structure/B11937051.png)

![4-[(Chloromethyl)sulfonyl]phenylamine](/img/structure/B11937060.png)
![8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B11937064.png)
![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)


![Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane](/img/structure/B11937076.png)
![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B11937081.png)




